molecular formula C17H15NO5 B8507220 4-Demethyl Tranilast

4-Demethyl Tranilast

Cat. No. B8507220
M. Wt: 313.30 g/mol
InChI Key: FSKJPXSYWQUVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587356

Procedure details

A 10 g quantity of piperidinium N-(4-hydroxy-3-methoxycinnamoyl)anthranilate is dissolved in a mixture of 80 ml of water and 60 ml of methyl alcohol with heating, and the resultant solution is added dropwise to 85 ml of diluted hydrochloric acid (5 ml of conc. hydrochloric acid and 80 ml of water) with stirring. The precipitated crystals which form are collected by filtration, washed with water and then dried at 90°-100° C. under reduced pressure for 3 hours to yield N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid (98.5% yield), m.p. 230°-233° C. The compound structure is confirmed by elemental analysis, and by IR and NMR spectroscopy.
Name
piperidinium N-(4-hydroxy-3-methoxycinnamoyl)anthranilate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:21]=[CH:20][C:5]([CH:6]=[CH:7][C:8]([NH:10][C:11]2[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:13]([O-:15])=[O:14])=[O:9])=[CH:4][C:3]=1[O:22][CH3:23].[NH2+]1CCCCC1.Cl>O.CO>[OH:1][C:2]1[CH:21]=[CH:20][C:5]([CH:6]=[CH:7][C:8]([NH:10][C:11]2[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:13]([OH:15])=[O:14])=[O:9])=[CH:4][C:3]=1[O:22][CH3:23] |f:0.1|

Inputs

Step One
Name
piperidinium N-(4-hydroxy-3-methoxycinnamoyl)anthranilate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=CC(=O)NC=2C(C(=O)[O-])=CC=CC2)C=C1)OC.[NH2+]1CCCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
85 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
FILTRATION
Type
FILTRATION
Details
The precipitated crystals which form are collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 90°-100° C. under reduced pressure for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=CC(=O)NC=2C(C(=O)O)=CC=CC2)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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